molecular formula C13H15NO2 B14014290 tert-Butyl ethynyl(phenyl)carbamate

tert-Butyl ethynyl(phenyl)carbamate

Cat. No.: B14014290
M. Wt: 217.26 g/mol
InChI Key: XVAGMZSYMOTBMA-UHFFFAOYSA-N
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Description

tert-Butyl ethynyl(phenyl)carbamate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in organic synthesis and its role as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethynyl(phenyl)carbamate typically involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium and copper-catalyzed reactions suggests that these methods are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethynyl(phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the ethynyl group can be replaced by other functional groups.

    Deprotection Reactions: The Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Copper Catalysts: Used in three-component coupling reactions.

    Acidic Conditions: Used for deprotection reactions.

Major Products Formed:

    Free Amines: Formed during deprotection reactions.

    Substituted Derivatives: Formed during substitution reactions.

Scientific Research Applications

Chemistry: tert-Butyl ethynyl(phenyl)carbamate is used in the synthesis of complex organic molecules. It serves as a key intermediate in the development of various bioactive compounds.

Biology and Medicine: The compound has been studied for its potential use in the synthesis of biologically active molecules, including inhibitors for specific enzymes and receptors.

Industry: In industrial applications, this compound is used in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of tert-Butyl ethynyl(phenyl)carbamate primarily involves its role as a protecting group for amines. The Boc deprotection mechanism includes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. This sequence of reactions allows for the selective protection and deprotection of amine groups in complex organic synthesis.

Comparison with Similar Compounds

  • tert-Butyl (3-ethynylphenyl)carbamate
  • tert-Butyl (substituted benzamido)phenylcarbamate

Uniqueness: tert-Butyl ethynyl(phenyl)carbamate is unique due to its specific ethynyl group, which provides distinct reactivity compared to other carbamate derivatives. This unique structure allows for specific applications in organic synthesis and the development of bioactive compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-ethynyl-N-phenylcarbamate

InChI

InChI=1S/C13H15NO2/c1-5-14(11-9-7-6-8-10-11)12(15)16-13(2,3)4/h1,6-10H,2-4H3

InChI Key

XVAGMZSYMOTBMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C#C)C1=CC=CC=C1

Origin of Product

United States

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